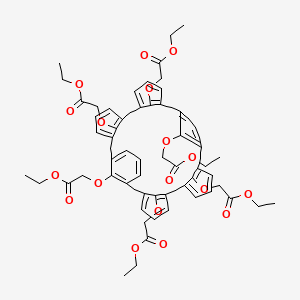![molecular formula C9H10N4 B1599232 2-[(1,2,4-Triazol-1-yl)methyl]aniline CAS No. 127988-21-0](/img/structure/B1599232.png)
2-[(1,2,4-Triazol-1-yl)methyl]aniline
Descripción general
Descripción
“2-[(1,2,4-Triazol-1-yl)methyl]aniline” is a derivative of 1,2,4-triazole . It is a popular scaffold in drug design due to its ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-[(1,2,4-Triazol-1-yl)methyl]aniline”, has been studied extensively. Various methods have been developed to synthesize these derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .Molecular Structure Analysis
The molecular structure of “2-[(1,2,4-Triazol-1-yl)methyl]aniline” was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The triazole ring tends to prototropic tautomerism .Chemical Reactions Analysis
Triazole derivatives have demonstrated various biological activities. They have shown promise in treating various diseases and have demonstrated anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities . They also possess antioxidant properties .Aplicaciones Científicas De Investigación
Synthesis of Triazole-Aniline Derivatives
Ruthenium-catalyzed intermolecular C–H amidation of arenes with sulfonyl azides is a method for synthesizing 2-(2H-1,2,3-triazole-2-yl)aniline derivatives. This environmentally benign protocol emphasizes C–N bond formation with N2 gas as the only byproduct, showcasing the utility of 2-[(1,2,4-Triazol-1-yl)methyl]aniline in producing triazole-aniline derivatives efficiently and cleanly (Xiaoyu Wang et al., 2016).
Microtubule-Binding Agents
1,2,3-Triazole analogs of combretastatin A-4, incorporating 2-[(1,2,4-Triazol-1-yl)methyl]aniline structures, have shown potential as microtubule-binding agents in cancer therapy. Certain derivatives demonstrated notable cytotoxicity and tubulin inhibition, indicating their potential in developing novel anticancer therapies (Kristin Odlo et al., 2010).
Methionine Aminopeptidase-2 Inhibition
The development of potent inhibitors of methionine aminopeptidase-2 (MetAP2) based on a 1,2,4-triazole pharmacophore highlighted the application of 2-[(1,2,4-Triazol-1-yl)methyl]aniline derivatives in addressing endothelial cell proliferation. This approach underscores the significance of such compounds in exploring anti-angiogenesis strategies for cancer treatment (J. Marino et al., 2007).
Photoluminescent Copper(I) Complexes
Heteroleptic copper(I) complexes incorporating amido-triazole and diphosphine ligands, such as those derived from 2-[(1,2,4-Triazol-1-yl)methyl]aniline, exhibit photoluminescence. These findings open avenues for their application in the development of materials with potential uses in optoelectronic devices (Gerald F. Manbeck et al., 2011).
Carbanion Generation and Condensation
Research into the generation of (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds has been pivotal in diversifying 2-(1H-1,2,4-triazol-1-yl)ethanol derivatives. This methodological advancement fosters the exploration of herbicidal and antifungal activities associated with such compounds (P. Lassalas et al., 2017).
Energetic Material Analysis
Studies on the thermal stability and acoustic fingerprint spectra of energetic 1,2,4-triazoles have provided insights into the influence of chemical substituents on the thermal decomposition behavior of these compounds. This research enhances the understanding of triazole derivatives' potential in the design of propellants and explosives (K. S. Rao et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-4-2-1-3-8(9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGQHZNXHUCAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424310 | |
| Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,2,4-Triazol-1-yl)methyl]aniline | |
CAS RN |
127988-21-0 | |
| Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(1H-1,2,4-triazol-1-yl)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















